Ethyl 6-methoxy-1H-indazole-3-carboxylate
Overview
Description
Ethyl 6-methoxy-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 6-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and DNA damage response .
Biochemical Pathways
Indazole derivatives have been associated with the regulation of various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 6-methoxy-1H-indazole-3-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, affecting the metabolism of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by inducing cell cycle arrest at the G0-G1 phase . This effect is mediated through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, this compound can influence gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression . These effects are likely due to the compound’s ability to persist in the cellular environment and continue to interact with its target biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate, making them more water-soluble and easier to excrete .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by organic anion-transporting polypeptides (OATPs), which are membrane proteins that facilitate the uptake of various organic compounds . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound can be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, this compound can localize to the mitochondria, where it affects cellular metabolism by modulating the activity of mitochondrial enzymes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 6-methoxy-1H-indazole-3-carboxylic acid.
Reduction: Formation of 6-methoxy-1H-indazole-3-methanol.
Substitution: Formation of halogenated or nitrated derivatives of the indazole ring.
Scientific Research Applications
Ethyl 6-methoxy-1H-indazole-3-carboxylate is utilized in various fields of scientific research:
Comparison with Similar Compounds
Ethyl 6-methoxy-1H-indazole-3-carboxylate can be compared with other indazole derivatives:
Ethyl 6-methoxy-1H-indazole-7-carboxylate: Similar structure but with the ester group at the 7-position.
6-Methoxy-1H-indazole-3-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.
1H-Indazole-3-carboxylate derivatives: Variations in the substituents on the indazole ring can lead to differences in biological activity and chemical reactivity.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-methoxy-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJCYCCREWJCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669490 | |
Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858671-77-9 | |
Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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